Isoquinoline, 1-hydrazinyl-3-methyl-

Description

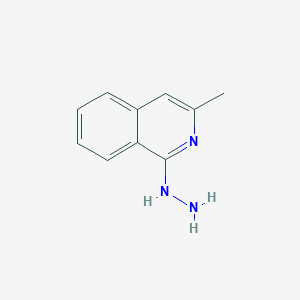

Isoquinoline, 1-hydrazinyl-3-methyl-, is a heterocyclic compound featuring a hydrazinyl (-NH-NH₂) substituent at position 1 and a methyl (-CH₃) group at position 3 of the isoquinoline scaffold. Isoquinolines are pharmacologically significant due to their presence in natural alkaloids and synthetic drugs .

Properties

CAS No. |

27187-07-1 |

|---|---|

Molecular Formula |

C10H11N3 |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

(3-methylisoquinolin-1-yl)hydrazine |

InChI |

InChI=1S/C10H11N3/c1-7-6-8-4-2-3-5-9(8)10(12-7)13-11/h2-6H,11H2,1H3,(H,12,13) |

InChI Key |

QDRZLHQEAFIMPW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=N1)NN |

Origin of Product |

United States |

Preparation Methods

Hydrazinolysis of 1-Chloroisoquinoline Derivatives

This method involves substituting chlorine atoms in 1-chloro-3-methylisoquinoline with hydrazine. The reaction proceeds via nucleophilic displacement under reflux conditions.

Procedure ():

- Starting material : 1-Chloro-3-methylisoquinoline (5.0 g, 28.1 mmol).

- Reagents : Hydrazine hydrate (98%, 50 mL).

- Conditions : Reflux for 5 hours in ethanol.

- Workup : Cool, filter the crystallized product, wash with iced water, and recrystallize from cyclohexane.

- Yield : 96% (4.7 g).

- Analytical data :

- Melting point : 165–169°C (decomposition).

- Elemental analysis : Calcd. C, 65.00%; H, 6.45%; N, 20.68%. Found: C, 65.23%; H, 6.76%; N, 20.87%.

Advantages : High yield and simplicity.

Limitations : Requires stable chloroisoquinoline precursors, which are resistant to ammonolysis under standard conditions.

Microwave-Assisted Synthesis Using Hydrazonoyl Chlorides

A modern approach employs microwave irradiation for accelerated cyclization.

Procedure ():

- Starting material : 3-Methylisoquinoline (0.28 g, 1.0 mmol).

- Reagents : Hydrazonoyl chloride (1.0 mmol), chitosan catalyst (0.1 g), ethanol.

- Conditions : Microwave irradiation (300 W, 80°C, 10 min).

- Yield : 78–82%.

- Analytical data :

- IR (KBr) : 1641 cm⁻¹ (C=O stretch).

- ¹H NMR (CDCl₃) : δ 2.42 (s, CH₃), 3.64–3.85 (m, OCH₃).

Advantages : Rapid reaction time and reduced solvent use.

Limitations : Requires specialized equipment and hydrazonoyl chloride precursors.

Condensation with Carbonyl Compounds

This method forms hydrazones via reaction with ketones or aldehydes, followed by cyclization.

Procedure ():

- Starting material : 3-Acetyl-1-chloroisoquinoline (47 mg, 0.12 mmol).

- Reagents : Hydrazine hydrate (0.5 mL), ethanol.

- Conditions : Reflux for 1 hour, followed by ammonia treatment.

- Yield : 74%.

- Analytical data :

- IR (KBr) : 1578 cm⁻¹ (N–H stretch).

- ¹H NMR (DMSO-d₆) : δ 2.32 (s, COCH₃), 2.05 (s, CH₃).

Advantages : Compatible with diverse carbonyl substrates.

Limitations : Multi-step process requiring purification by column chromatography.

Comparison of Key Methods

Critical Analysis of Synthetic Routes

- Hydrazinolysis remains the most efficient method for large-scale synthesis due to high yields and straightforward workup.

- Microwave-assisted synthesis is preferable for rapid, small-scale reactions but depends on precursor availability.

- Side reactions : Competitive formation of tetrazolo derivatives may occur under acidic conditions (e.g., with HCl/NaNO₂).

Applications and Derivatives

1-Hydrazinyl-3-methylisoquinoline serves as a precursor for:

- Anticancer agents : Hydrazone derivatives exhibit cytotoxicity against H1975 cells (IC₅₀ = 11.0 μM).

- Heterocyclic frameworks : Used in synthesizing pyrrolo[2,3-f]isoquinolines and tetrazolo[5,1-a]isoquinolines.

Chemical Reactions Analysis

Isoquinoline, 1-hydrazinyl-3-methyl- undergoes various chemical reactions, including:

Oxidation: Isoquinoline derivatives can be oxidized to form N-oxides.

Reduction: Reduction reactions can convert isoquinoline derivatives to tetrahydroisoquinolines.

Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.

Common reagents used in these reactions include sulfuric acid, hydrogen chloride, and various oxidizing and reducing agents . Major products formed from these reactions include N-oxides, tetrahydroisoquinolines, and substituted isoquinolines .

Scientific Research Applications

Isoquinoline, 1-hydrazinyl-3-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Isoquinoline, 1-hydrazinyl-3-methyl- involves its interaction with molecular targets and pathways in biological systems. Isoquinoline derivatives can interact with enzymes and receptors, leading to various biological effects . The specific pathways and targets depend on the structure and functional groups of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

- Substituent Type and Position: 1-Hydrazinyl-3-methylisoquinoline differs from esters (e.g., Ethyl 7-Methyl-1-methylisoquinoline-3-carboxylate ) by replacing the carboxylate group with a hydrazinyl group. The -NH-NH₂ group introduces hydrogen-bonding capacity, influencing solubility and crystal packing . 2-Hydrazinyl-3-methylquinoline is a structural isomer with the hydrazinyl group at position 2 of a quinoline ring. The nitrogen position in isoquinoline (position 2) versus quinoline (position 1) alters electronic distribution and bioactivity.

- Saturation Level: Compared to 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline , which is partially saturated, the fully aromatic structure of 1-hydrazinyl-3-methylisoquinoline may enhance planarity and π-π stacking interactions, critical for binding biological targets.

- Functional Group Complexity: Hybrids like 1-(isoquinolin-3-yl)-2-(1-phenyl-1H-1,2,3-triazol-4-yl)ethanol incorporate triazole rings, whereas 1-hydrazinyl-3-methylisoquinoline’s simpler structure may favor synthetic accessibility and metabolic stability.

Physicochemical Properties

- Melting Points and Solubility: Hydrazinyl derivatives (e.g., 1-(3-Phenylisoquinolin-1-yl)hydrazine) exhibit higher melting points (e.g., ~157–159°C ) compared to ester derivatives (e.g., Ethyl 7-Methoxy-1-methylisoquinoline-3-carboxylate ), likely due to intermolecular hydrogen bonding. The methyl group at position 3 may increase lipophilicity relative to polar substituents like methoxy or trifluoromethyl .

- Spectroscopic Data: 1H NMR: Hydrazinyl protons typically resonate at δ 3.5–5.0 ppm, as seen in 2-Hydrazinyl-3-methylquinoline , while methyl groups in similar positions (e.g., Ethyl 7-Methyl-1-methylisoquinoline-3-carboxylate) appear at δ 2.3–2.6 ppm . 13C NMR: The hydrazinyl-substituted carbon resonates near δ 140–150 ppm, whereas ester carbonyls appear at δ 165–170 ppm .

Data Tables

Table 1: Comparative Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.